Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]-

Structural Chemistry Physicochemical Characterization Lead Optimization

Researchers developing kinase-targeted chemical probes require structurally defined, non-interchangeable scaffolds. Generic substitution of the 4-chlorophenyl moiety alters lipophilicity and target binding, making exact analog procurement critical. - Exclusive 3-(4-chlorophenyl)-imidazo[4,5-e][1,2,4]triazin-6-acetamide scaffold for halogen-effect SAR studies. - Typical purity ≥95% (HPLC), supplied as a research chemical for kinase inhibitor design. - Reliable sourcing with documented chain-of-custody, supporting reproducible kinase profiling experiments.

Molecular Formula C12H9ClN6O
Molecular Weight 288.69 g/mol
CAS No. 61602-13-9
Cat. No. B12937891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]-
CAS61602-13-9
Molecular FormulaC12H9ClN6O
Molecular Weight288.69 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(N1)N=NC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C12H9ClN6O/c1-6(20)14-12-16-10-11(17-12)19-18-9(15-10)7-2-4-8(13)5-3-7/h2-5H,1H3,(H2,14,15,16,17,18,19,20)
InChIKeyALXKODDKOSTIEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity: Imidazotriazine (CAS 61602-13-9)


Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]- (CAS 61602-13-9) is a synthetic, low-molecular-weight heterocyclic compound (MF: C12H9ClN6O; MW: 288.69 g/mol) belonging to the imidazo[4,5-e][1,2,4]triazine class [1]. Its core scaffold, a 5:7 fused imidazole-triazine ring system with a 4-chlorophenyl substituent at the 3-position and an acetamido group at the 6-position, distinguishes it from common triazine and imidazole motifs. This scaffold has been explored in medicinal chemistry as a potential kinase inhibitor platform and as a structural analog of purine bases [2][3]. The compound is typically sourced as a research chemical with purity levels around 95% .

Core Scaffold Imidazotriazine kinase inhibitor platform
Substituent 4-Chlorophenyl group essential for target engagement exploration
Use Context Chemical probe design and SAR studies in cell signaling research

Direct Substitution Not Advisable: CAS 61602-13-9


Within the imidazo[4,5-e][1,2,4]triazine class, minor peripheral modifications result in significant changes to both physicochemical properties and biological target engagement [1]. The presence and nature of a 3-aryl substituent are a critical determinant of activity. For instance, replacing the 4-chlorophenyl group with a phenyl (CAS 61602-12-8) or 4-methoxyphenyl (CAS 61602-15-1) group alters molecular lipophilicity and electronic distribution, which can fundamentally affect target binding . As such, generic substitution within this series cannot be assumed to be equivalent; the specific 4-chlorophenyl moiety of the target compound is likely essential for its distinct interaction profile, making it non-interchangeable with close analogs in a research or industrial setting.

4-Chlorophenyl vs Phenyl Replacing the 4-chlorophenyl with an unsubstituted phenyl ring may alter lipophilicity and electronic distribution, potentially shifting kinase selectivity.
4-Methoxyphenyl Analog The 4-methoxyphenyl variant introduces a hydrogen-bond acceptor, which may further change target engagement and is not directly interchangeable.

CAS 61602-13-9: Differentiation from Closest Analogs


Structural & Physicochemical Differentiation vs Phenyl Analog

The target compound (CAS 61602-13-9) is structurally differentiated from its direct unsubstituted phenyl analog (CAS 61602-12-8) by the presence of a 4-chlorophenyl substituent at the 3-position of the imidazo[4,5-e][1,2,4]triazine core. This substitution increases the molecular weight from 254.25 g/mol to 288.69 g/mol and introduces a chlorine atom, which contributes to increased lipophilicity and potential for halogen bonding . While no direct biological comparison is available, this is a well-understood physicochemical differentiation that impacts molecular recognition.

Structural differentiation
Specification review
Target: MW 288.69 g/mol, 4-Cl present.
Phenyl analog (CAS 61602-12-8): MW 254.25 g/mol, no halogen.
ΔMW = 34.44 g/mol; predicted higher logP.
Supports differential SAR profiling
No direct biological comparison available
Structural Chemistry Physicochemical Characterization Lead Optimization

Kinase Inhibition: Scaffold-Based Class Inference

The imidazo[4,5-e][1,2,4]triazine core is recognized in the patent literature as a scaffold for protein kinase inhibitors, particularly against IGF-1R and other tyrosine kinases [1]. While specific IC50 data for the target compound is not publicly available, class-level inference suggests it may interact with the ATP-binding pocket of kinases. Its 4-chlorophenyl derivative is noted to disrupt cell signaling and inhibit cell growth . This potential differentiates it from other heterocyclic tools not known for kinase engagement.

Kinase inhibition potential
Class-level
Imidazotriazine scaffold reported as kinase inhibitor platform in patent literature; specific IC50 unavailable.
Supports kinase-targeted chemical probe exploration
Verify target engagement in biochemical assays
Kinase Inhibition Cancer Biology Cell Signaling

CAS 61602-13-9: Application Scenarios


Kinase Inhibitor Probe Development

In the absence of direct comparative biological data, the primary procurement scenario for this compound is as a scaffold for the design and synthesis of novel kinase inhibitor chemical probes. Its imidazo[4,5-e][1,2,4]triazine core is a validated kinase-binding motif, as established by patent literature [1]. The 4-chlorophenyl substituent provides a unique vector for exploring structure-activity relationships (SAR) and can serve as a precursor for further derivatization. Researchers in cancer biology and cell signaling are the primary users.

Physicochemical Comparator for SAR Campaigns

This compound's distinct molecular weight and lipophilicity profile, as established by its structural comparison to the phenyl (CAS 61602-12-8) and 4-methoxyphenyl (CAS 61602-15-1) analogs, make it a valuable tool in SAR campaigns focused on halogen effects . It is specifically procured when the impact of a chlorine atom on target binding, cellular permeability, or metabolic stability needs to be empirically assessed against its non-chlorinated parent compound.

Application
Selection Property
Validation Focus
Kinase inhibitor probe design
Imidazotriazine core with 4-Cl substituent
Target engagement and SAR profiling
Halogen-effect SAR comparator
4-Chlorophenyl substitution impact
Lipophilicity, permeability, metabolic stability assessment
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